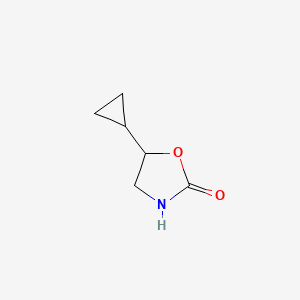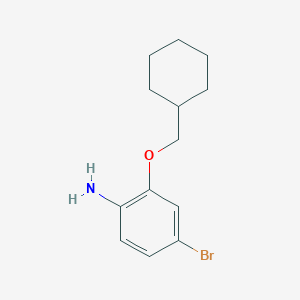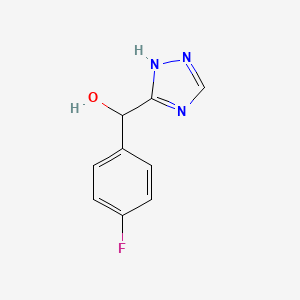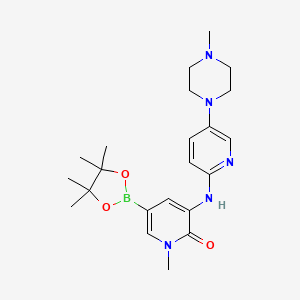
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
説明
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H32BN5O3 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Physicochemical Properties
- The molecular structures of related compounds, involving boric acid ester intermediates with benzene rings, have been studied using Density Functional Theory (DFT) and single crystal X-ray diffraction. These studies offer insights into the conformational and electronic properties of these molecules, highlighting their potential in various scientific applications (Huang et al., 2021).
Anticancer Activity
- Research on derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, which share a structural similarity with the chemical , revealed significant anticancer activity. These studies underscore the potential of such compounds in developing new cancer therapies (Konovalenko et al., 2022).
PKCtheta Inhibition
- Compounds with a 4-methylpiperazin-1-yl group have shown promising results as inhibitors of PKCtheta, a protein kinase involved in various cellular processes. This suggests their utility in the research of diseases where PKCtheta is implicated (Subrath et al., 2009).
Synthesis and Spectral Study
- Studies have focused on the synthesis of compounds related to the specified chemical, highlighting their potential for therapeutic applications in the treatment of fibrosis (Abd El Kader et al., 2012).
Crystal and Molecular Structures
- The crystal and molecular structures of similar compounds have been determined, providing insights into the interactions and conformations that could be relevant for designing drugs with specific pharmacological profiles (Karczmarzyk & Malinka, 2008).
Development of PET Agents
- The chemical framework of 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one may aid in the synthesis of new PET agents for imaging specific enzymes, contributing to advanced diagnostic methods in neuroinflammation (Wang et al., 2018).
Borane Reduction in Organic Synthesis
- Research into the borane reduction of oximes, including compounds with structures related to the chemical , has provided new methods for the synthesis of chiral amines, an important process in the development of pharmaceuticals (Huang et al., 2011).
Synthesis of Heterocyclic Compounds
- The synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyridine derivatives, akin to the chemical , highlights their potential application in creating fluorescent brightening agents and other materials with unique optical properties (Tagdiwala & Rangnekar, 2007).
Heteroarylpyrazolo[1,5-a]pyridines Synthesis
- Optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are medicinally significant compounds, demonstrates the importance of such chemical structures in high-throughput chemistry and drug development (Bethel et al., 2012).
Iron(II) Complexes Synthesis
- The synthesis of Iron(II) complexes with 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, including bulky substituents similar to the chemical of interest, could contribute to the understanding of molecular interactions and potential applications in material science (Roberts et al., 2014).
特性
IUPAC Name |
1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BN5O3/c1-21(2)22(3,4)31-23(30-21)16-13-18(20(29)27(6)15-16)25-19-8-7-17(14-24-19)28-11-9-26(5)10-12-28/h7-8,13-15H,9-12H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUUSJOPAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



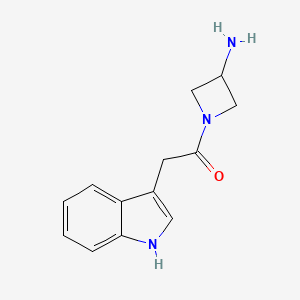
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
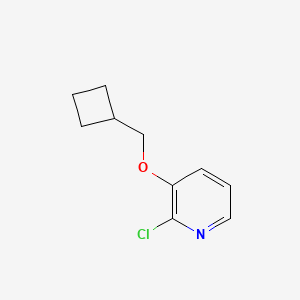
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
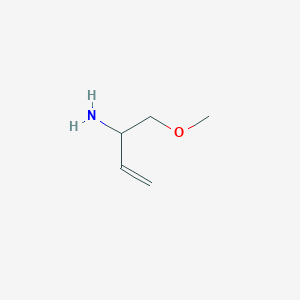
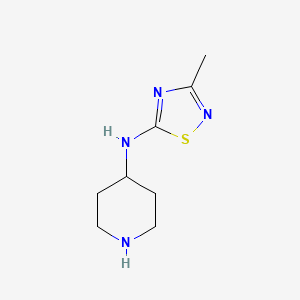
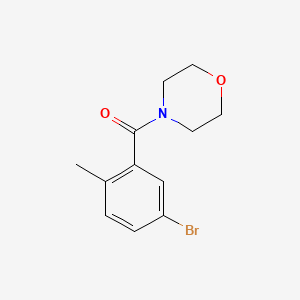
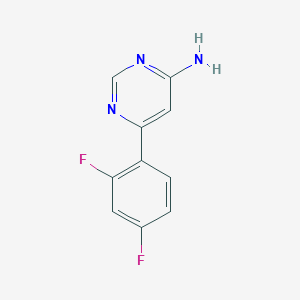
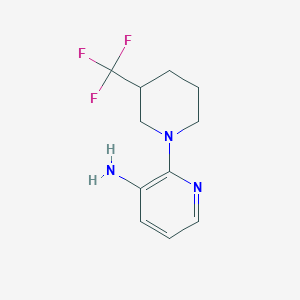
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
